molecular formula C16H15N5O2 B5668864 6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one

6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B5668864
M. Wt: 309.32 g/mol
InChI Key: OLSHOEVDZPSMSN-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures, which often exhibit a broad range of biological activities and chemical properties. The synthesis and study of such compounds are crucial for developing new materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of compounds related to "6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one" involves multistep chemical reactions, including condensation, cyclization, and functionalization steps. For example, Descours and Festal (1990) described the synthesis of related tricyclic compounds via condensation and subsequent cyclization reactions starting from amino-substituted pyridines (Descours & Festal, 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple fused rings, including imidazo[4,5-c]pyridine and pyrido[1,2-a]pyrimidinone moieties. These structural features are crucial for the compound's chemical behavior and interaction with biological targets. Advanced techniques such as X-ray diffraction analysis are often employed to ascertain the precise molecular configuration, demonstrating various inter- and intramolecular interactions that stabilize the crystalline state of these compounds (Ram et al., 2002).

properties

IUPAC Name

6-methyl-3-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-10-3-2-4-14-17-7-11(16(23)21(10)14)15(22)20-6-5-12-13(8-20)19-9-18-12/h2-4,7,9H,5-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSHOEVDZPSMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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